3-(Dibutylamino)propyl prop-2-enoate
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Overview
Description
3-(Dibutylamino)propyl prop-2-enoate is an organic compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol . It is also known by its alternative name, acrylic acid- (3-dibutylamino-propyl ester) . This compound is characterized by its density of 0.909 g/cm³ and a boiling point of 317.2°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)propyl prop-2-enoate typically involves the reaction of 3-(dibutylamino)-1-propanol with acrylic acid esters . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Dibutylamino)propyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)propyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, participate in nucleophilic attacks, and undergo polymerization reactions. These interactions are crucial for its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Uniqueness
3-(Dibutylamino)propyl prop-2-enoate is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Its ability to undergo polymerization and form stable products makes it valuable in both research and industrial settings.
Properties
CAS No. |
6288-21-7 |
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Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
3-(dibutylamino)propyl prop-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-4-7-10-15(11-8-5-2)12-9-13-17-14(16)6-3/h6H,3-5,7-13H2,1-2H3 |
InChI Key |
SYRNSZXGMVNJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C=C |
Origin of Product |
United States |
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